molecular formula C16H22F3N3O B4647403 1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea

1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B4647403
M. Wt: 329.36 g/mol
InChI Key: HPXMOAUAJMCOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound that features a piperidine ring substituted with a propyl group and a trifluoromethylphenyl urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Propyl Group: The propyl group is introduced via alkylation reactions using propyl halides in the presence of a base.

    Attachment of the Trifluoromethylphenyl Urea Moiety: The final step involves the reaction of the piperidine derivative with a trifluoromethylphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: The compound is studied for its properties in the development of new materials with specific functionalities.

    Biological Research: It is used in studies related to its interaction with biological targets and its effects on cellular processes.

Mechanism of Action

The mechanism of action of 1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Propylpiperidin-4-yl)-3-phenylurea: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    1-(1-Propylpiperidin-4-yl)-3-[2-(methyl)phenyl]urea: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and applications.

Uniqueness

1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22F3N3O/c1-2-9-22-10-7-12(8-11-22)20-15(23)21-14-6-4-3-5-13(14)16(17,18)19/h3-6,12H,2,7-11H2,1H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXMOAUAJMCOCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea
Reactant of Route 6
Reactant of Route 6
1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.